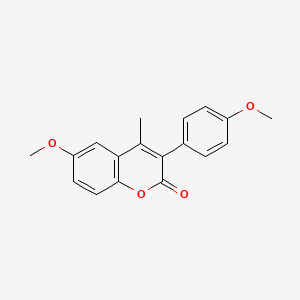

![molecular formula C18H20N4O B6500199 N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide CAS No. 862810-13-7](/img/structure/B6500199.png)

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

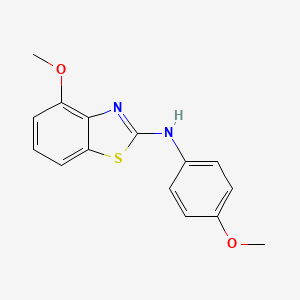

“N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide” is a chemical compound with the molecular formula C17H18N4O2 . It is a type of fused nitrogen-bridged heterocyclic compound .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which are crucial target products and key intermediates, has been well studied in the past decade . The synthesis often involves metal-free direct synthesis protocols, which are environmentally friendly .

Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyrimidine core, which is a type of fused nitrogen-bridged heterocyclic compound . The molecular weight of the compound is 310.35 g/mol .

Chemical Reactions Analysis

The formation of imidazo[1,2-a]pyrimidines often involves the formation of an imine intermediate, followed by the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .

Physical And Chemical Properties Analysis

The compound has a molecular weight of 310.35 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 4, and a rotatable bond count of 5 . The topological polar surface area is 68.5 Ų .

科学研究应用

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has been studied for its potential applications in various scientific research fields. It has been shown to have antifungal and antibacterial activity, and it has been studied as a potential treatment for fungal and bacterial infections. Additionally, it has been studied as a potential inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This could make it a useful tool in the study of Alzheimer's disease and other neurological disorders. Additionally, this compound has been studied as a potential inhibitor of the enzyme cyclooxygenase-2, which is involved in the production of the inflammatory mediator prostaglandin E2. This could make it a useful tool in the study of inflammation and other diseases.

作用机制

Target of Action

The primary target of N-(5-{Imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the biosynthesis of prostaglandins, which are mediators involved in the inflammatory process .

Mode of Action

This compound acts as a COX-2 inhibitor . Molecular modeling studies have shown that the compound’s methylsulfonyl pharmacophore fits well into the COX-2 active site . This interaction inhibits the activity of the COX-2 enzyme, thereby reducing the production of prostaglandins .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby decreasing inflammation .

Pharmacokinetics

The compound’sin vitro and in vivo COX-2 inhibitory effects have been evaluated .

Result of Action

The compound’s action results in a reduction of inflammation . In vitro assays have shown that the compound has moderate to good selectivity for the inhibition of the COX-2 enzyme . In vivo studies have demonstrated that the compound has dose-dependent anti-nociceptive activity .

实验室实验的优点和局限性

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, as it can be produced in a three-step reaction pathway. Additionally, it has been studied for its potential applications in various scientific research fields, such as its antifungal and antibacterial activity, its potential as an inhibitor of acetylcholinesterase, and its potential as an inhibitor of cyclooxygenase-2.

However, there are also some limitations to using this compound in lab experiments. For example, it is not yet known what the long-term effects of using this compound in humans may be, and further research is needed to determine its safety and efficacy. Additionally, this compound is a relatively new compound, and there is still much to be learned about its mechanism of action and its possible applications.

未来方向

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide is a relatively new compound, and there are many possible future directions for research. One possible direction is to further study its mechanism of action in order to better understand how it interacts with enzymes such as acetylcholinesterase and cyclooxygenase-2. Additionally, further research could be done to explore its potential applications in the treatment of fungal and bacterial infections, Alzheimer's disease, and other neurological disorders. Additionally, further research could be done to explore its potential as an inhibitor of other enzymes, and its potential applications in other areas of scientific research. Finally, further research could be done to determine the long-term effects of using this compound in humans, and to determine its safety and efficacy.

合成方法

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide can be synthesized through a variety of methods, including a three-step reaction pathway. The first step involves the reaction of 2-methylphenylpentanamide with a base, such as potassium hydroxide, to form a potassium salt. The second step involves the reaction of this salt with an acid, such as acetic acid, to form a carboxylic acid. The third and final step involves the reaction of this carboxylic acid with an amine, such as imidazole, to form this compound. This reaction pathway can be used to synthesize this compound in a relatively short amount of time.

生化分析

Biochemical Properties

The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions . For instance, it has been found to have a methylsulfonyl group that acts as a COX-2 (cyclooxygenase-2) inhibitor pharmacophore . This interaction with the COX-2 enzyme is crucial in the regulation of inflammation, as COX-2 is an enzyme that is over-expressed in response to the release of several pro-inflammatory mediators .

Cellular Effects

N-(5-{imidazo[1,2-a]pyrimidin-2-yl}-2-methylphenyl)pentanamide has shown to have considerable effects on various types of cells and cellular processes . It influences cell function by inhibiting the COX-2 enzyme, which in turn decreases inflammation . This impact on cell signaling pathways, gene expression, and cellular metabolism makes it a compound of interest in the field of medicinal chemistry .

Molecular Mechanism

The compound exerts its effects at the molecular level through various mechanisms. One of the key mechanisms is its interaction with the COX-2 enzyme . The compound’s methylsulfonyl pharmacophore is adequately placed into the COX-2 active site, leading to the inhibition of the enzyme . This inhibition can lead to changes in gene expression and other cellular processes .

Temporal Effects in Laboratory Settings

It is known that the compound shows a dose-dependent anti-nociceptive activity .

Dosage Effects in Animal Models

In animal models, the effects of the compound vary with different dosages . For instance, it has been found that all synthesized compounds had well dose-dependent anti-nociceptive activity

属性

IUPAC Name |

N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)pentanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O/c1-3-4-6-17(23)20-15-11-14(8-7-13(15)2)16-12-22-10-5-9-19-18(22)21-16/h5,7-12H,3-4,6H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXKVLZMWHBSBRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-N-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)hydroxylamine](/img/structure/B6500134.png)

![8-[(pyridin-4-yl)methoxy]quinoline](/img/structure/B6500169.png)

![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B6500175.png)

![1-[3-methyl-2,6-dioxo-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purin-8-yl]piperidine-4-carboxamide](/img/structure/B6500182.png)

![N-{2-[6-(ethylsulfanyl)-4-[(2-methylpropyl)amino]-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-fluorobenzamide](/img/structure/B6500196.png)

![6-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6500207.png)

![2,4-dichloro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6500225.png)

![2-methyl-N-{2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]ethyl}benzamide](/img/structure/B6500233.png)